GPR84 Agonist-1: A Technical Guide to its Mechanism of Action
GPR84 Agonist-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an orphan GPCR predominantly expressed in immune cells, including macrophages, neutrophils, and microglia.[1][2] Its expression is significantly upregulated in response to inflammatory stimuli, implicating it as a key player in inflammatory and immune responses.[3][4] GPR84 is activated by endogenous medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[2][5] However, the relatively low in vivo concentrations of these endogenous ligands have spurred the development of more potent synthetic agonists to elucidate the receptor's function.[2] This technical guide provides an in-depth overview of the mechanism of action of GPR84 agonists, with a focus on the canonical signaling pathways, downstream cellular effects, and the experimental methodologies used for their characterization.
Core Signaling Pathway: Gαi/o Coupling
The primary mechanism of action for GPR84 agonists is the activation of the receptor, leading to its coupling with pertussis toxin (PTX)-sensitive Gαi/o proteins.[5][6][7] This interaction initiates a cascade of intracellular signaling events. The activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] Concurrently, the dissociation of the Gβγ subunit from Gαi/o can trigger downstream signaling cascades, including the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[9][10]
The central role of Gαi/o coupling is consistently demonstrated in various experimental models. For instance, the inhibitory effect of GPR84 agonists on forskolin-stimulated cAMP production is abolished by pretreatment with pertussis toxin, a specific inhibitor of Gαi/o protein signaling.[6][10]
Downstream Signaling and Cellular Functions
Activation of GPR84 by agonists elicits a diverse range of downstream signaling events and cellular responses, predominantly of a pro-inflammatory nature.[1][11] These effects are crucial for modulating the activity of immune cells.
Key Downstream Pathways:
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MAPK/ERK Pathway: GPR84 activation has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[8] This pathway is integral to regulating cellular processes such as proliferation, differentiation, and cytokine production.
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical downstream target. Agonist-induced activation of GPR84 leads to the phosphorylation of Akt, a serine/threonine kinase that plays a central role in cell survival, growth, and metabolism.[8]
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NF-κB Pathway: GPR84 signaling can also lead to the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a master regulator of inflammatory gene expression.[8] This results in the increased transcription of pro-inflammatory cytokines and chemokines.
Cellular Functions:
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Enhanced Phagocytosis: A significant function attributed to GPR84 activation is the enhancement of phagocytic activity in macrophages.[8][11] For example, the synthetic agonist 6-OAU has been shown to synergize with the blockade of CD47 on cancer cells to induce their phagocytosis by macrophages.[11][12][13]
-
Chemotaxis: GPR84 activation promotes the directed migration of immune cells, such as neutrophils and macrophages, a process known as chemotaxis.[5][14]
-
Cytokine and Chemokine Production: In macrophages, GPR84 agonists can amplify the lipopolysaccharide (LPS)-stimulated production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), IL-12, CCL2, CCL5, and CXCL1.[1][8]
-
Modulation of Cellular Morphology: GPR84 activation can induce changes in cell shape and motility, including membrane ruffling in microglia.[6]
Quantitative Data on GPR84 Agonists
The potency and efficacy of various GPR84 agonists have been characterized using a range of in vitro assays. The following table summarizes key quantitative data for selected agonists.
| Agonist | Assay Type | Cell Line/System | Parameter | Value | Reference(s) |
| 6-OAU | [35S]GTPγS Binding | Sf9 cell membranes expressing human GPR84-Gαi fusion | EC50 | 512 nM | [5] |
| PI Assay | HEK293 cells with Gqi5 chimera | EC50 | 105 nM | [5] | |
| cAMP Inhibition | CHO-hGPR84 cells | EC50 | ~500 nM | [8] | |
| DL-175 | cAMP Inhibition | Recombinant system | EC50 | 33 nM | [4] |
| GPR84 agonist-1 (LY214-5) | Not Specified | Not Specified | EC50 | 2.479 µM | [7] |
| ZQ-16 | Not Specified | Not Specified | EC50 | 0.213 µM | [7] |
| OX-04528 | cAMP Inhibition | CHO-hGPR84 cells | EC50 | 0.00598 nM | [15] |
| OX-04529 | cAMP Inhibition | CHO-hGPR84 cells | EC50 | 0.0185 nM | [15] |
| Capric Acid (C10) | [35S]GTPγS Binding | Sf9 cell membranes expressing human GPR84-Gαi fusion | EC50 | ~4 µM | [8] |
| 2-hydroxy lauric acid (2-OH-C12) | [35S]GTPγS Binding | Sf9 cell membranes expressing human GPR84-Gαi fusion | EC50 | 9.9 µM | [5] |
| 3-hydroxy lauric acid (3-OH-C12) | [35S]GTPγS Binding | Sf9 cell membranes expressing human GPR84-Gαi fusion | EC50 | 13 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of GPR84 agonists. Below are protocols for key experiments cited in the literature.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα proteins upon receptor activation, providing a direct measure of G protein coupling.
Methodology:
-
Membrane Preparation: Membranes from Sf9 cells expressing a human GPR84-Gαi fusion protein are prepared.
-
Reaction Mixture: The membranes are incubated in a reaction buffer containing GDP, [35S]GTPγS, and varying concentrations of the test agonist.
-
Incubation: The reaction is typically carried out at room temperature for 1 hour.[5]
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The data is then analyzed to determine the EC50 of the agonist.
Intracellular cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o activation.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human GPR84 receptor are plated in 96-well plates and incubated for 24 hours.[8]
-
Forskolin (B1673556) Stimulation: To elevate basal cAMP levels, cells are stimulated with forskolin (e.g., 25 µM), an adenylyl cyclase activator.[8]
-
Agonist Treatment: Concurrently with forskolin, cells are treated with varying concentrations of the GPR84 agonist or vehicle control.
-
Incubation: The cells are incubated for 30 minutes at 37°C in a 5% CO2 incubator.[8]
-
Cell Lysis and Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.[16]
β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin proteins to the activated receptor, a key event in GPCR desensitization and signaling.
Methodology:
-
Cell Line: A cell line (e.g., HEK293) is engineered to co-express GPR84 and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).
-
Agonist Stimulation: The cells are treated with the GPR84 agonist at various concentrations.
-
Detection: Upon agonist-induced receptor activation and phosphorylation, the β-arrestin fusion protein is recruited to the receptor. This brings the enzyme fragment into close proximity with its substrate, generating a detectable signal (e.g., luminescence or fluorescence).[17]
-
Data Analysis: The signal intensity is measured and plotted against the agonist concentration to determine the EC50 for β-arrestin recruitment.
Phagocytosis Assay
This functional assay measures the ability of GPR84 agonists to enhance the phagocytic capacity of macrophages.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are treated with the GPR84 agonist (e.g., 1 µM 6-OAU) or vehicle for 1 hour.[8]
-
Phagocytic Target: pH-sensitive fluorescently labeled bioparticles (e.g., pHrodo E. coli) are added to the cells. These particles fluoresce brightly in the acidic environment of the phagosome.
-
Live-Cell Imaging: The plate is placed in a live-cell imaging system (e.g., IncuCyte Zoom) housed within an incubator at 37°C and 5% CO2.[8]
-
Quantification: The increase in fluorescence intensity over time is monitored, providing a quantitative measure of phagocytosis.
Visualizations
GPR84 Signaling Pathway
Caption: GPR84 agonist-induced signaling cascade.
Experimental Workflow for cAMP Assay
References
- 1. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 11. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pro-phagocytic function and structural basis of GPR84 signaling: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 15. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
